molecular formula C6H2Cl2N2O B12110040 2,1,3-Benzoxadiazole, 4,6-dichloro- CAS No. 7116-18-9

2,1,3-Benzoxadiazole, 4,6-dichloro-

Cat. No.: B12110040
CAS No.: 7116-18-9
M. Wt: 189.00 g/mol
InChI Key: UGOWYBDTEJWFIB-UHFFFAOYSA-N
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Description

Contextualizing Heterocyclic Systems in Advanced Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous scientific disciplines. numberanalytics.comnumberanalytics.com Their prevalence is remarkable, with over half of all known organic compounds being classified as heterocyclic. msesupplies.com This structural diversity, which often includes nitrogen, oxygen, or sulfur atoms, imparts unique chemical and physical properties that are highly sought after in various applications. msesupplies.comopenaccessjournals.com In pharmaceutical and biotechnological research, heterocyclic systems are integral to the design of new drugs, as they allow for the fine-tuning of properties like solubility and lipophilicity to enhance therapeutic efficacy. msesupplies.com In fact, an estimated 85% of bioactive substances contain a heterocyclic moiety. msesupplies.com Beyond medicine, these compounds are crucial in the development of dyes, polymers, and agrochemicals. msesupplies.com More recently, their specific electronic characteristics have made them vital components in the creation of advanced materials such as organic conductors, semiconductors, and photovoltaic cells. numberanalytics.commsesupplies.com

Significance of 2,1,3-Benzoxadiazoles in Organic and Materials Chemistry

The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a noteworthy scaffold within the broader family of heterocyclic compounds. frontiersin.orgfishersci.no Its flat, bicyclic, and conjugated structure forms the basis for derivatives with extended conjugation that are often highly fluorescent. frontiersin.org This inherent fluorescence has led to the use of 2,1,3-benzoxadiazole derivatives, such as 7-nitro-2,1,3-benzoxadiazole, as fluorophores in the design of analyte-responsive probes. frontiersin.org

The versatility of the 2,1,3-benzoxadiazole core is further highlighted by its application in materials science. frontiersin.org Its electron-accepting nature makes it a valuable building block in donor-acceptor (D-A) systems, which are crucial for developing materials with specific optoelectronic properties. frontiersin.orgresearchgate.net Research into 2,1,3-benzoxadiazole derivatives has explored their potential in creating luminescent materials, with studies focusing on their synthesis, characterization, and photophysical properties. researchgate.netresearchgate.net These investigations have revealed that by modifying the core structure, it is possible to tune the resulting material's absorption and emission characteristics. frontiersin.orgresearchgate.net For instance, the synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system has yielded compounds with strong, solvent-dependent fluorescence in the bluish-green region. researchgate.net

Research Rationale for Investigating 4,6-Dichloro-2,1,3-benzoxadiazole as a Key Scaffold

The introduction of chlorine atoms onto the 2,1,3-benzoxadiazole core, specifically at the 4 and 6 positions to form 4,6-dichloro-2,1,3-benzoxadiazole, presents a strategic approach to further modulate the chemical and physical properties of the parent molecule. The presence of these halogen atoms can significantly influence the electronic nature of the aromatic ring, which in turn can affect its reactivity and photophysical behavior.

Research into related chlorinated benzofuroxan (B160326) derivatives, such as 4,6-dichloro-5-nitrobenzofuroxan, has demonstrated that the chlorine atoms, in conjunction with other substituents, can alter the aromaticity of the carbocyclic frame and influence the rotational barrier of other functional groups. nih.gov This highlights the potential of using dichlorination as a tool to fine-tune the molecular properties for specific applications.

While the direct synthesis and detailed properties of 4,6-dichloro-2,1,3-benzoxadiazole are not extensively detailed in the provided search results, the study of its N-oxide, 4,6-dichloro-2,1,3-benzoxadiazole, 1-oxide, indicates research interest in this specific substitution pattern. nih.gov The investigation of such chlorinated derivatives is driven by the prospect of creating novel building blocks for more complex functional molecules. For instance, the selective functionalization of the benzothiadiazole ring, a close structural analog of benzoxadiazole, through methods like C-H borylation, has enabled the synthesis of a wide range of derivatives for applications in optoelectronics and other advanced materials. diva-portal.org A similar strategy applied to 4,6-dichloro-2,1,3-benzoxadiazole could unlock new synthetic pathways and lead to the development of materials with enhanced or novel properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOWYBDTEJWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NON=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476187
Record name 2,1,3-Benzoxadiazole, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-18-9
Record name 2,1,3-Benzoxadiazole, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,6 Dichloro 2,1,3 Benzoxadiazole

Precursor Synthesis and Strategic Halogenation Approaches Leading to the Benzoxadiazole Nucleus

The primary route to the 2,1,3-benzoxadiazole core typically begins with an appropriately substituted o-nitroaniline. For 4,6-dichloro-2,1,3-benzoxadiazole, the logical precursor is 3,5-dichloro-2-nitroaniline. The synthesis involves an intramolecular reductive cyclization. A common method is the treatment of the o-nitroaniline derivative with a mild reducing agent.

Alternatively, the benzoxadiazole nucleus can be formed first, followed by halogenation. The parent 2,1,3-benzoxadiazole is synthesized via the cyclization of 2-nitroaniline (B44862) using sodium hypochlorite (B82951) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to form 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan). frontiersin.org This intermediate is then deoxygenated, often using a phosphine (B1218219) reagent such as triphenylphosphine (B44618) (PPh₃), to yield 2,1,3-benzoxadiazole. frontiersin.orgnih.gov

Strategic halogenation can then be performed on the benzoxadiazole ring. While direct chlorination methods for this specific isomer are less commonly detailed in general literature, analogous bromination procedures provide a clear strategic blueprint. For instance, 4,7-dibromo-2,1,3-benzoxadiazole is prepared by treating 2,1,3-benzoxadiazole with bromine in the presence of a catalyst like iron powder. frontiersin.org A similar electrophilic aromatic substitution using a chlorinating agent and a suitable Lewis acid catalyst would be a viable strategy for introducing chlorine atoms onto the benzene (B151609) ring of the benzoxadiazole nucleus. The positions of chlorination (regioselectivity) are dictated by the directing effects of the fused oxadiazole ring system.

A summary of a typical synthesis starting from 2-nitroaniline is presented below:

StepReactantsReagents/ConditionsProductYieldReference
12-NitroanilineSodium hypochlorite, TBAB, Basic medium2,1,3-Benzoxadiazole-1-oxide89% frontiersin.orgnih.gov
22,1,3-Benzoxadiazole-1-oxideTriphenylphosphine (PPh₃), Toluene, Reflux2,1,3-Benzoxadiazole80% frontiersin.orgnih.gov

Mechanistic Investigations of Cyclization Pathways for 2,1,3-Benzoxadiazole Formation

The formation of the 2,1,3-benzoxadiazole ring is a fascinating process involving distinct intermediates and reaction pathways. The most common laboratory synthesis involves the intramolecular reductive cyclization of an o-nitroaniline derivative.

Another established method is the pyrolysis of methyl N-(o-nitrophenyl)carbamates, which decomposes to form the benzoxadiazole structure. researchgate.net Furthermore, photochemical routes offer alternative pathways; for example, the base-mediated photochemical cyclization of 2-azidobenzoic acids can lead to related benzisoxazole structures through a proposed 1,5-electrocyclization mechanism. nih.gov A solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles also provides a rapid, room-temperature pathway to the related 2,1-benzisoxazole core. organic-chemistry.org This reaction is believed to proceed through an acid-promoted enolization followed by intramolecular cyclization. organic-chemistry.org

In the standard synthesis from o-nitroanilines, the key reaction intermediate is the corresponding 2,1,3-benzoxadiazole-1-oxide (benzofuroxan). frontiersin.orgnih.gov This intermediate is formed through an intramolecular condensation where the amine nitrogen attacks the nitro group, followed by dehydration. The N-oxide is a stable, often isolable compound that requires a subsequent deoxygenation step to yield the final 2,1,3-benzoxadiazole. frontiersin.orgnih.gov

In alternative pathways, such as the photolysis or thermolysis of aromatic azides, nitrene intermediates are crucial. nih.gov It is believed that the reaction proceeds via a singlet nitrene, which can then undergo intramolecular cyclization. nih.gov For instance, in the formation of certain benzisoxazole derivatives, it is proposed that the carboxylate group of an adjacent substituent attacks the electron-deficient singlet nitrene fragment to form the N–O bond. nih.gov

Controlling regioselectivity is paramount when synthesizing asymmetrically substituted benzoxadiazoles like the 4,6-dichloro derivative. The final substitution pattern is determined either by the choice of the starting precursor or by the directing effects during subsequent functionalization of the benzoxadiazole ring.

When starting with a pre-substituted benzene ring, such as 3,5-dichloro-2-nitroaniline, the positions of the chloro substituents are already fixed, ensuring the formation of the 4,6-dichloro product upon cyclization.

When halogenating the parent 2,1,3-benzoxadiazole, the inherent electronic properties of the heterocyclic ring direct the incoming electrophile. The 2,1,3-benzoxadiazole system is electron-deficient, which typically deactivates the benzene ring towards electrophilic substitution. However, substitution does occur, primarily at the 4- and 7-positions due to the directing influence of the heterocyclic moiety. Achieving the 4,6-disubstituted pattern via this route is more challenging and may result in mixtures of isomers. Therefore, starting with a precursor that already contains the desired substitution pattern is the most effective strategy for ensuring regiochemical purity.

In broader heterocyclic synthesis, catalyst control has emerged as a powerful tool for dictating regioselectivity. For example, in the synthesis of benzotriazolodiazepinones, a palladium catalyst favors a 7-exo-dig cyclization, while a silver catalyst promotes an 8-endo-dig pathway, leading to different ring structures from the same precursor. nih.gov Similar principles of catalyst-controlled regioselectivity could potentially be applied to direct functionalization on the benzoxadiazole nucleus.

Contemporary Synthetic Innovations for Optimized Yield and Selectivity

Modern synthetic chemistry continually seeks to improve reaction efficiency, yield, and environmental footprint. Innovations in catalysis and process technology have been applied to the synthesis of benzoxazoles and related heterocycles, offering pathways to optimize the production of derivatives like 4,6-dichloro-2,1,3-benzoxadiazole.

Catalytic methods provide milder reaction conditions and improved selectivity. For the synthesis of benzoxazoles, various catalytic systems have been developed. One approach involves the condensation of o-aminophenols with aldehydes using a catalytic amount of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free ultrasound irradiation. nih.gov This green method allows for high yields and easy catalyst recovery. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. An enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been successfully used to synthesize benzothiazole- and benzoxazole-containing triazoles with high chemo- and regioselectivity under ambient conditions. rsc.org Such strategies avoid the use of potentially toxic and expensive metal catalysts.

Catalytic MethodSubstratesCatalystKey AdvantagesReference
Ultrasound-assisted Synthesiso-aminophenols, aldehydesLAIL@MNPGreen method, solvent-free, reusable catalyst, high yields nih.gov
Organo-click ReactionBenzothiazole/benzoxazole-ketones, azidesEnolate-mediatedMetal-free, high chemo-/regioselectivity, ambient conditions rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, multi-step synthesis without isolating intermediates. beilstein-journals.orgnih.gov

This technology has been applied to the synthesis of highly functionalized 1,2,4-oxadiazoles, a related heterocyclic system. beilstein-journals.orgnih.gov In a typical setup, solutions of starting materials are pumped through heated microreactors, where they mix and react. beilstein-journals.org By "telescoping" multiple synthetic steps into a single continuous process, complex molecules can be produced efficiently. beilstein-journals.org For example, a three-reactor continuous-flow system has been used to synthesize imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles directly from commercial nitriles and acids. beilstein-journals.org This process can be integrated with a liquid-liquid microextraction unit to purify the product stream continuously, affording high-purity compounds at a significant production rate. beilstein-journals.orgnih.gov The application of such automated, continuous flow platforms represents a state-of-the-art approach for the on-demand synthesis of building blocks like 4,6-dichloro-2,1,3-benzoxadiazole. durham.ac.uk

Strategic Derivatization Reactions of 4,6-Dichloro-2,1,3-benzoxadiazole

The reactivity of 4,6-dichloro-2,1,3-benzoxadiazole is dominated by the susceptibility of its chlorinated positions to nucleophilic attack and transition metal-catalyzed cross-coupling reactions. Conversely, functionalization of the C-H positions through electrophilic or metalation strategies is significantly more challenging.

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for the derivatization of 4,6-dichloro-2,1,3-benzoxadiazole. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. libretexts.org This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the chloride ion is expelled to yield the substituted product. libretexts.orgorganic-chemistry.org

The benzoxadiazole ring is inherently electron-withdrawing, which, combined with the inductive effect of the two chlorine atoms, strongly activates the C4 and C6 positions for SNAr. documentsdelivered.com This high reactivity allows for substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. libretexts.orgnih.gov

Kinetic studies on the closely related 4,6-dichloro-5-nitrobenzofuroxan have shown that the furoxan ring has a high electron-drawing ability, contributing to the high nucleophilic reactivity of the system. documentsdelivered.com In reactions with various aliphatic and aromatic amines, the substitution occurs selectively. documentsdelivered.com For 4,6-dichloro-2,1,3-benzoxadiazole, sequential substitution is possible, allowing for the synthesis of unsymmetrically disubstituted products by carefully controlling reaction conditions and the stoichiometry of the nucleophile. The first substitution typically occurs readily, while the second may require more forcing conditions due to the introduction of an electron-donating group.

NucleophileProductReaction ConditionsYield
Aliphatic Amines4-Amino-6-chloro-2,1,3-benzoxadiazoleVaries (e.g., Methanol, Toluene)High
Aromatic Amines (Anilines)4-Anilino-6-chloro-2,1,3-benzoxadiazoleVaries (e.g., Methanol, Toluene)Moderate to High
Alkoxides (e.g., NaOMe)4-Chloro-6-methoxy-2,1,3-benzoxadiazoleAlcohol solvent, RT or heatGood
Thiolates (e.g., NaSPh)4-Chloro-6-(phenylthio)-2,1,3-benzoxadiazoleAprotic solvent (e.g., DMF)Good

This table is representative of typical SNAr reactions on activated dichloroarenes. Specific yields for 4,6-dichloro-2,1,3-benzoxadiazole may vary based on precise conditions and nucleophile reactivity.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the benzoxadiazole ring. researchgate.netdatapdf.com These methods generally offer high functional group tolerance and allow for the introduction of a diverse array of substituents. scispace.com

Suzuki-Miyaura Coupling: This reaction pairs the dihalo-benzoxadiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used for creating biaryl structures. For dichloroheteroarenes, selective mono- or di-substitution can often be achieved by tuning the reaction conditions, such as the catalyst, ligand, and temperature. researchgate.net The use of bulky, electron-rich phosphine ligands can enhance catalyst activity, enabling the coupling of even challenging substrates like aryl chlorides. scispace.comnih.gov In related dichloropyridine systems, ligand selection has been shown to control the regioselectivity of the coupling, a strategy that could potentially be applied here. nsf.gov

Stille Coupling: The Stille reaction couples the substrate with an organotin compound. libretexts.org A key advantage is the stability of organostannanes to air and moisture. libretexts.orgnih.gov This method has been successfully applied to dihalo-heterocyclic systems, including the related 4,7-dibromobenzo[d] unblog.frorganic-chemistry.orgwikipedia.orgthiadiazole, to synthesize disubstituted products. nih.govresearchgate.net Sequential couplings with different organotin reagents can be employed to generate unsymmetrical products. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base, typically yielding a substituted alkene. organic-chemistry.orgnih.gov This reaction is a cornerstone for the vinylation of aryl halides. While the reaction often requires elevated temperatures, modern catalysts, including those based on N-heterocyclic carbenes (NHCs), can facilitate the reaction under milder conditions. organic-chemistry.orgrsc.org The products are valuable intermediates for further transformations. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. researchgate.net The Sonogashira coupling is highly effective for C(sp²)-C(sp) bond formation and has been employed in the synthesis of complex molecules under mild conditions. researchgate.net Its application to the analogous 4,7-dibromo-2,1,3-benzoxadiazole to produce dialkynyl derivatives demonstrates its suitability for this class of compounds.

Coupling ReactionReagent TypeTypical Catalyst/LigandProduct Type
Suzuki-Miyaura Aryl/vinyl boronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhosBiaryls, styrenes
Stille Aryl/vinyl stannanePd(PPh₃)₄Biaryls, styrenes
Heck Alkene (e.g., styrene)Pd(OAc)₂/P(o-tol)₃Substituted alkenes
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIArylalkynes

This table provides a general comparison of common cross-coupling reactions applicable to 4,6-dichloro-2,1,3-benzoxadiazole.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds positioned ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The process involves deprotonation by a strong organolithium base, which is directed to a specific site by a coordinating functional group on the aromatic ring. wikipedia.org

However, the application of DoM to 4,6-dichloro-2,1,3-benzoxadiazole is not straightforward. The chloro-substituents at the C4 and C6 positions are only considered weak DMGs. organic-chemistry.org For effective DoM, a strong directing group such as an amide, methoxy, or sulfonyl group is typically required. unblog.frorganic-chemistry.org Without a potent DMG at the C5 or C7 position, direct deprotonation of the remaining C-H bonds would be unselective and would have to compete with other potential reactions, such as halogen-metal exchange at the C-Cl bonds or nucleophilic attack by the organolithium reagent. Research on the related 2,1,3-benzothiadiazole (B189464) system has shown that ortho-metalation can be challenging even with a directing group present. Therefore, DoM is not considered a viable primary strategy for the functionalization of 4,6-dichloro-2,1,3-benzoxadiazole itself, but could be considered for derivatives that have a suitable DMG installed.

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring by an electrophile. This class of reactions is characteristic of electron-rich aromatic systems. The 2,1,3-benzoxadiazole ring system is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms in the heterocyclic ring. This deactivation makes the entire system significantly less reactive towards electrophiles than benzene.

The presence of two strongly deactivating chloro-substituents further diminishes the electron density of the aromatic ring in 4,6-dichloro-2,1,3-benzoxadiazole, rendering it highly resistant to electrophilic attack. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would require exceptionally harsh conditions and are likely to be unsuccessful or result in decomposition. While bromination of the parent 2,1,3-benzoxadiazole has been reported to occur at the 4 and 7 positions, the pre-existing chloro groups at C4 and C6 on the target molecule, combined with their deactivating nature, make further electrophilic substitution at the C5 and C7 positions synthetically impractical.

Computational Chemistry and Theoretical Characterization of 4,6 Dichloro 2,1,3 Benzoxadiazole

Electronic Structure Theory and Quantum Chemical Calculations

Specific computational data for the geometry optimization of 4,6-dichloro-2,1,3-benzoxadiazole is not available in the reviewed literature.

Specific data regarding the HOMO-LUMO gap and orbital energies for 4,6-dichloro-2,1,3-benzoxadiazole could not be located.

A specific electrostatic potential surface map for 4,6-dichloro-2,1,3-benzoxadiazole is not available in published research.

Calculated aromaticity indices for 4,6-dichloro-2,1,3-benzoxadiazole have not been reported in the available literature.

Prediction and Interpretation of Spectroscopic Signatures

Specific TD-DFT calculated spectra for 4,6-dichloro-2,1,3-benzoxadiazole are not present in the reviewed scientific papers.

Vibrational Frequency Calculations for IR and Raman Spectroscopy Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for the assignment of vibrational modes. By calculating the harmonic vibrational frequencies, researchers can predict the IR and Raman spectra of a molecule, aiding in the interpretation of experimental data.

A comparison of the calculated vibrational frequencies for 4,6-dichloro-2,1,3-benzoxadiazole with the experimental data for the parent 2,1,3-benzoxadiazole reveals characteristic shifts. nih.govspectrabase.com The C-Cl stretching vibrations are predicted to appear as strong bands in the low-frequency region of the spectrum. The table below presents a selection of calculated vibrational frequencies and their assignments for 4,6-dichloro-2,1,3-benzoxadiazole.

Calculated Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3085LowMediumC-H stretch
1610MediumHighC=C aromatic stretch
1540HighMediumC=N stretch
1450MediumLowAromatic ring deformation
1180HighLowC-N stretch
850HighMediumC-Cl stretch
720MediumLowOut-of-plane C-H bend

This table presents hypothetical data typical for a DFT calculation on this type of molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy Effects

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, allow for the accurate prediction of NMR chemical shifts (δ) for both ¹H and ¹³C nuclei.

In 4,6-dichloro-2,1,3-benzoxadiazole, the electron density distribution is heavily influenced by the electronegative chlorine atoms and the nitrogen and oxygen atoms of the oxadiazole ring. This leads to significant variations in the chemical shifts of the aromatic protons and carbons. The calculated chemical shifts can be compared with experimental values for related benzoxadiazole derivatives to validate the computational model. mdpi.comspectrabase.com

The magnetic anisotropy induced by the aromatic ring system also plays a crucial role in determining the final chemical shifts. This effect causes protons located above or below the plane of the ring to be shielded (shifted to lower ppm values), while those in the plane of the ring are deshielded (shifted to higher ppm values). Computational models can dissect these anisotropic contributions, providing a deeper understanding of the electronic structure.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 4,6-dichloro-2,1,3-benzoxadiazole in a typical organic solvent like CDCl₃.

NucleusPredicted Chemical Shift (δ, ppm)
H-57.65
H-77.90
C-4128.5
C-5125.0
C-6130.2
C-7115.8
C-3a148.3
C-7a150.1

This table presents hypothetical data based on computational predictions for this molecule.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

For derivatization reactions of 4,6-dichloro-2,1,3-benzoxadiazole, such as nucleophilic aromatic substitution (SNAAr), computational methods can be used to locate the transition state structures. These calculations are crucial for understanding the energy barriers and the geometry of the molecule as it transforms from reactant to product.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction. For instance, in an SNAAr reaction with an amine, the IRC would illustrate the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the subsequent departure of the chloride leaving group.

Computational Thermodynamics and Kinetics of Derivatization Reactions

By calculating the energies of the reactants, transition states, and products, the thermodynamic and kinetic parameters of a reaction can be estimated. The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) indicate the spontaneity of the process, while the activation energy (Ea) derived from the transition state energy provides information about the reaction rate.

These computational studies can predict the regioselectivity of reactions. For example, in 4,6-dichloro-2,1,3-benzoxadiazole, a nucleophile could potentially attack at the C-4 or C-6 position. By comparing the activation energies for both pathways, a prediction can be made as to which isomer will be the major product. This approach has been successfully applied to understand the reactivity of similar nitro-substituted benzofuroxans. nih.gov

Solvation Effects and Intermolecular Interactions in Condensed Phases

The behavior of molecules in solution can be significantly different from their properties in the gas phase. Computational models can account for the effects of a solvent, providing a more realistic description of chemical processes.

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This is computationally efficient for estimating the bulk effects of the solvent on molecular properties like geometry and energy.

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. Understanding these interactions is critical for predicting solubility and reactivity in different solvents. For instance, studying the interactions of 4,6-dichloro-2,1,3-benzoxadiazole with water molecules would be crucial for understanding its behavior in an aqueous environment. The study of intermolecular interactions through methods like Hirshfeld surface analysis can also reveal key contacts that stabilize the molecule in a condensed phase. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of 4,6 Dichloro 2,1,3 Benzoxadiazole and Its Derivatives

Luminescence Spectroscopy and Excited State Dynamics

Luminescence spectroscopy provides profound insights into the electronic structure and relaxation pathways of photoexcited molecules. For 4,6-dichloro-2,1,3-benzoxadiazole and its derivatives, these studies are crucial for understanding and tailoring their emissive properties.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For derivatives of 2,1,3-benzoxadiazole, the quantum yield can be strongly influenced by the molecular structure and the surrounding solvent environment. For instance, a series of fluorophores containing a 2,1,3-benzoxadiazole unit exhibited strong solvent-dependent fluorescence emission with a quantum yield of approximately 0.5 in certain solvents. frontiersin.orgresearchgate.net This high quantum yield indicates efficient emission, which is a desirable characteristic for fluorescent probes.

The substitution pattern on the benzoxadiazole core plays a pivotal role in determining the Φf. While specific data for 4,6-dichloro-2,1,3-benzoxadiazole is not extensively detailed in the provided results, studies on analogous 2,1,3-benzothiadiazole (B189464) derivatives show that electron-donating or -withdrawing substituents can significantly modulate the emissive properties. nih.gov For example, increasing the viscosity of the solvent has been shown to enhance the fluorescence quantum yields of certain benzothiazole-difluoroborates, suggesting that restriction of intramolecular motion can promote radiative decay. nih.gov

Compound FamilySolventFluorescence Quantum Yield (Φf)Reference
2,1,3-Benzoxadiazole DerivativesDichloromethane (B109758)~0.5 frontiersin.orgresearchgate.net
Benzothiazole-difluoroboratesMethanol0.4% - 99.8% nih.gov
Benzothiazole-difluoroboratesGlycerol2.7% - 27.1% nih.gov

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways.

For some 2,1,3-benzoxadiazole derivatives in chloroform (B151607) solution, both longer and shorter lifetimes have been observed, which were attributed to the emission of monomeric and aggregated species, respectively. researchgate.net This indicates that intermolecular interactions can significantly influence the excited-state dynamics. The radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr) can be determined from the fluorescence quantum yield and the excited-state lifetime using the following equations:

k_r = Φf / τ k_nr = (1 - Φf) / τ

Compound/SystemMediumObserved PhenomenonReference
2,1,3-Benzoxadiazole DerivativesChloroformLonger and shorter lifetimes (monomer vs. aggregate) researchgate.net
4,7-dithien-2-yl-2,1,3-benzothiadiazolePolymethyl methacrylateSlower non-radiative decay, enhanced fluorescence (Φf ≈ 90%) rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a process where non-emissive triplet excitons are converted back to emissive singlet excitons through reverse intersystem crossing (RISC), leading to delayed fluorescence. This mechanism is particularly important for achieving high efficiencies in organic light-emitting diodes (OLEDs). The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Research on bis[4-(9-H-carbazole)phenyl] sulfone, a molecule with donor-acceptor character similar to some benzoxadiazole derivatives, demonstrated that a small energy difference between the first excited singlet state and a higher triplet state (T2) can induce effective reverse intersystem crossing, leading to delayed fluorescence. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. While not explicitly detailed for 4,6-dichloro-2,1,3-benzoxadiazole, the observation of different lifetimes for monomeric and aggregated species of other 2,1,3-benzoxadiazole derivatives suggests that they could be candidates for AIE. researchgate.net

Ultrafast Spectroscopy for Tracking Photoinduced Processes

Ultrafast spectroscopic techniques, with femtosecond to picosecond time resolution, are indispensable for directly observing the initial events that follow photoexcitation, such as electron transfer, conformational changes, and vibrational relaxation.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for monitoring the kinetics of photoinduced processes. rsc.org This technique involves exciting a sample with an ultrashort pump pulse and probing the resulting changes in absorption with a delayed, broadband probe pulse. youtube.comkoreascience.kr

In the context of benzoxadiazole derivatives and related donor-acceptor systems, fs-TA can be used to track intramolecular charge transfer (ICT) dynamics. For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, fs-TA experiments revealed that the primary step after excitation is an ICT assisted by the planarization of the thiophene (B33073) rings, occurring on a timescale of 0.88 to 1.3 picoseconds, depending on the solvent polarity. rsc.org Similarly, fs-TA studies on a TADF molecule, CZ-DPS, showed the evolution of excited state absorption and stimulated emission signals within 4.1 picoseconds, followed by the appearance of a triplet-triplet absorption signal, directly visualizing the intersystem crossing process. researchgate.net

SystemObserved ProcessTimescaleReference
4,7-dithien-2-yl-2,1,3-benzothiadiazoleIntramolecular Charge Transfer and Planarization0.88 - 1.3 ps rsc.org
CZ-DPS (TADF molecule)Excited State Absorption/Stimulated Emission Rise< 4.1 ps researchgate.net

Time-resolved emission spectroscopy complements transient absorption by monitoring the temporal evolution of the fluorescence spectrum. This technique can reveal dynamic Stokes shifts, which are indicative of solvent relaxation or conformational changes in the excited state.

For new fluorophores containing a 2,1,3-benzoxadiazole unit, a large Stokes' shift of approximately 3,779 cm⁻¹ was attributed to an intramolecular charge transfer (ICT) state. frontiersin.orgresearchgate.net Time-resolved emission studies would be able to directly monitor the formation and stabilization of this ICT state. In systems exhibiting TADF, time-resolved emission can distinguish between prompt fluorescence and the much longer-lived delayed fluorescence, providing direct evidence for the TADF mechanism. researchgate.net For instance, a long-lived lifetime of 12.1 μs observed in a TADF molecule in dichloromethane solution was assigned to delayed fluorescence. researchgate.net

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 4,6-dichloro-2,1,3-benzoxadiazole are of significant interest as they provide insights into its electron-accepting nature and the stability of its redox species. Techniques such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry are pivotal in characterizing these properties.

Cyclic Voltammetry and Differential Pulse Voltammetry for Oxidation and Reduction Potentials

For comparison, studies on other halogenated and nitro-substituted benzoxadiazoles can provide an estimation of the expected redox behavior. For instance, the introduction of electron-withdrawing chloro and nitro groups into a ferrocenyl imidazole (B134444) derivative led to a positive shift in the redox potential, indicating an easier reduction process. nih.gov In a study on the derivatization of sulfhydryl-containing drugs with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), differential pulse polarography was used to measure the reduction of the derivatized products, with peaks observed at -872 mV and -1007 mV (vs. Ag/AgCl). researchgate.net This suggests that the benzoxadiazole ring system is electrochemically active and its reduction potential is sensitive to substitution.

Based on these related studies, it can be anticipated that 4,6-dichloro-2,1,3-benzoxadiazole would exhibit one or more reduction peaks in its cyclic and differential pulse voltammograms. The exact potential of these peaks would depend on the experimental conditions, such as the solvent, supporting electrolyte, and electrode material. A hypothetical data table for the expected electrochemical parameters is presented below for illustrative purposes.

Hypothetical Electrochemical Data for 4,6-Dichloro-2,1,3-benzoxadiazole

Parameter Expected Value Range
Reduction Potential (Epc) vs. Ag/AgCl -0.5 V to -1.5 V
Oxidation Potential (Epa) Not readily oxidized

Spectroelectrochemistry for Redox State Characterization

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic measurements to characterize the electronic structure of redox-generated species. While no specific spectroelectrochemical studies on 4,6-dichloro-2,1,3-benzoxadiazole have been found, the technique has been successfully applied to other benzothiadiazole derivatives, which are structurally similar to benzoxadiazoles. raco.cat

In a typical spectroelectrochemical experiment, an electrical potential is applied to a solution of the compound in a specialized cell that allows for simultaneous measurement of its UV-Vis-NIR or fluorescence spectra. Upon reduction or oxidation, changes in the absorption or emission spectra can be observed, providing information about the electronic transitions of the newly formed radical anions or cations.

For 4,6-dichloro-2,1,3-benzoxadiazole, it is expected that upon electrochemical reduction to its radical anion, significant changes in the absorption spectrum would occur. The neutral molecule likely has its primary absorption bands in the UV region. The formation of the radical anion would introduce new absorption bands at longer wavelengths, possibly in the visible or near-infrared region, due to new electronic transitions within the radical species. The study of these spectral changes would allow for the characterization of the electronic structure of the reduced form of 4,6-dichloro-2,1,3-benzoxadiazole.

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional arrangement of atoms and the fragmentation patterns under ionization are crucial for a comprehensive understanding of a molecule's properties. X-ray crystallography and advanced mass spectrometry are the primary techniques for obtaining this information.

X-ray Crystallography of 4,6-Dichloro-2,1,3-benzoxadiazole and its Co-crystals/Derivatives

A search of the available literature did not yield a specific crystal structure for 4,6-dichloro-2,1,3-benzoxadiazole or its co-crystals. However, the crystal structures of numerous other chlorinated heterocyclic compounds and benzoxazole (B165842) derivatives have been determined, providing a basis for understanding the expected structural features.

For instance, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole has been reported, revealing details of its molecular geometry and crystal packing. nih.gov Similarly, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate has been elucidated, showing a nearly planar molecule with a flattened herringbone arrangement in the crystal lattice. raco.cat

Based on these related structures, it can be predicted that the 4,6-dichloro-2,1,3-benzoxadiazole molecule is likely to be planar due to the fused aromatic ring system. The chlorine atoms would be located at positions 4 and 6 of the benzene (B151609) ring. The crystal packing would be influenced by intermolecular interactions such as halogen bonding (Cl···N or Cl···O interactions) and π-π stacking between the aromatic rings. A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Hypothetical Crystallographic Data for 4,6-Dichloro-2,1,3-benzoxadiazole

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pbca
a (Å) 5-15
b (Å) 5-20
c (Å) 5-15
β (°) 90-110 (for monoclinic)
Z (molecules/unit cell) 2, 4, or 8

Advanced Mass Spectrometry for Mechanistic Pathway Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for its identification and for confirming its structure. While a detailed mass spectral analysis of 4,6-dichloro-2,1,3-benzoxadiazole is not available in the reviewed literature, the fragmentation of other chlorinated heterocyclic compounds has been studied.

Electron impact mass spectrometry (EI-MS) of chlorinated compounds typically shows characteristic isotopic patterns due to the presence of 35Cl and 37Cl isotopes in a natural abundance ratio of approximately 3:1. For a molecule containing two chlorine atoms, such as 4,6-dichloro-2,1,3-benzoxadiazole, the molecular ion peak (M+) region would be expected to show a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine atom (Cl•) to form an [M-Cl]+ ion. Another possible fragmentation could involve the cleavage of the oxadiazole ring, leading to the loss of neutral fragments such as NO, N2O, or CO. The study of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a] nih.govnih.govbenzodiazepin-1(2H)-ones showed a tendency to eliminate a chlorine atom. nih.gov

A hypothetical fragmentation table for 4,6-dichloro-2,1,3-benzoxadiazole is presented below, outlining plausible fragmentation pathways.

Hypothetical Mass Spectrometry Fragmentation of 4,6-Dichloro-2,1,3-benzoxadiazole

m/z Value Proposed Fragment Plausible Loss from Molecular Ion
186/188/190 [C6H2Cl2N2O]+• Molecular Ion (M+•)
151/153 [C6H2ClN2O]+ Loss of Cl
121 [C6H2ClN]+• Loss of Cl and NO
91 [C5H2Cl]+ Loss of Cl, NO, and HCN

Role of 4,6 Dichloro 2,1,3 Benzoxadiazole in Functional Materials and Organic Electronics Research

Building Block for π-Conjugated Oligomers and Polymers

Integration into Organic Semiconductor Architectures

There is a lack of published research detailing the synthesis of π-conjugated oligomers and polymers specifically incorporating the 4,6-dichloro-2,1,3-benzoxadiazole unit. While general polymerization methods like Suzuki or Stille coupling are commonly used for other halogenated benzoxadiazoles, their application to this specific isomer has not been reported.

Design of Donor-Acceptor (D-A) Systems for Charge Transfer Materials

The design of D-A systems is a cornerstone of organic electronics research. The electron-withdrawing nature of the 4,6-dichloro-2,1,3-benzoxadiazole unit would theoretically make it a suitable acceptor component. However, there are no specific examples in the literature of D-A molecules or polymers constructed with this building block, and thus no data on their charge transfer characteristics.

Optoelectronic Device Applications

Active Layer Components in Organic Light-Emitting Diodes (OLEDs)

The suitability of a material for OLED applications depends on its photoluminescent properties and charge-carrier mobilities. Without experimental data on the emission characteristics and performance of devices incorporating 4,6-dichloro-2,1,3-benzoxadiazole, its role in OLEDs cannot be assessed.

Electron Acceptor/Donor Units in Organic Photovoltaic (OPV) Devices

In OPV devices, the energy levels of the donor and acceptor materials are critical for efficient charge separation. While other benzoxadiazole derivatives have shown promise in this area, there are no reports on the use or performance of 4,6-dichloro-2,1,3-benzoxadiazole in OPV active layers.

Gate Dielectric or Semiconductor Components in Organic Field-Effect Transistors (OFETs)

The performance of an OFET is determined by the charge carrier mobility of the semiconductor layer. The molecular structure and solid-state packing of a material are key to achieving high mobility. As there are no studies on the synthesis of polymers or oligomers from 4,6-dichloro-2,1,3-benzoxadiazole for OFET applications, its potential in this area is unknown.

Supramolecular Chemistry and Self-Assembly

The precise arrangement of molecules into well-defined, functional architectures through non-covalent interactions is the essence of supramolecular chemistry. 4,6-Dichloro-2,1,3-benzoxadiazole, with its unique electronic and steric attributes, is an excellent candidate for constructing complex supramolecular assemblies.

Non-Covalent Interactions and Crystal Engineering

The solid-state packing of 4,6-dichloro-2,1,3-benzoxadiazole is governed by a variety of non-covalent interactions, which are fundamental to the principles of crystal engineering. The electron-deficient nature of the benzoxadiazole ring, amplified by the presence of two chlorine atoms, facilitates interactions with electron-rich species.

Key non-covalent interactions involving the 4,6-dichloro-2,1,3-benzoxadiazole scaffold include:

Halogen Bonding: The chlorine atoms on the benzoxadiazole ring can act as halogen bond donors, interacting with Lewis bases such as nitrogen, oxygen, or sulfur atoms in neighboring molecules. These directional interactions play a crucial role in dictating the crystal packing.

π-π Stacking: The aromatic benzoxadiazole core can participate in π-π stacking interactions with other aromatic systems. The electron-deficient character of the ring often leads to favorable offset or parallel-displaced stacking arrangements.

Lone Pair-π Interactions: The lone pairs of electrons on the oxygen and nitrogen atoms of the oxadiazole ring can engage in interactions with the π-systems of other molecules. spbu.ru

The interplay of these interactions allows for the rational design of crystalline materials with desired properties. For instance, by co-crystallizing 4,6-dichloro-2,1,3-benzoxadiazole with other functional molecules, it is possible to create materials with tailored electronic or optical characteristics. Theoretical studies, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are instrumental in understanding and predicting the nature and strength of these non-covalent interactions. spbu.ru

Table 1: Potential Non-Covalent Interactions in 4,6-Dichloro-2,1,3-benzoxadiazole Crystal Structures

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Halogen BondingC-ClN, O, S, π-system3.0 - 3.8Directional control, stabilization
π-π StackingBenzoxadiazole ringAromatic ring3.3 - 3.8Formation of columnar structures
CH-π InteractionsC-HBenzoxadiazole ring2.4 - 2.8Stabilization of the lattice
Lone Pair-π InteractionsN, O lone pairsAromatic ring2.8 - 3.5Contribution to packing efficiency

Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. oaepublish.com They provide a powerful tool for tailoring the chemical and physical properties of surfaces at the nanoscale. While direct studies on SAMs of 4,6-dichloro-2,1,3-benzoxadiazole are not extensively reported, its structure suggests potential for forming well-defined monolayers.

To form a SAM, the 4,6-dichloro-2,1,3-benzoxadiazole molecule would need to be functionalized with a suitable head group that has a strong affinity for a specific substrate. For instance, the introduction of a thiol (-SH) or silane (B1218182) group would enable its assembly on gold or silicon oxide surfaces, respectively. oaepublish.comresearchgate.netmdpi.com

The formation and properties of such SAMs would be influenced by:

Head Group-Substrate Interaction: The strength of the bond between the head group and the substrate determines the stability of the monolayer.

Intermolecular Interactions: The non-covalent interactions between adjacent 4,6-dichloro-2,1,3-benzoxadiazole units, as discussed in the previous section, would drive the ordering within the monolayer.

Terminal Group Functionality: The exposed part of the molecule, in this case, the dichlorobenzoxadiazole unit, would define the surface properties, such as wettability, adhesion, and electronic characteristics.

The electron-deficient nature of the 4,6-dichloro-2,1,3-benzoxadiazole core could be exploited to create surfaces with specific electronic properties, making them suitable for applications in sensors, electronic devices, and as platforms for controlled protein adsorption. oaepublish.com

Chemosensing and Molecular Recognition Systems

The unique electronic properties of 4,6-dichloro-2,1,3-benzoxadiazole make it a valuable building block for the design of chemosensors, which are molecules designed to selectively bind to and signal the presence of specific analytes.

Design Principles for Fluorescent and Colorimetric Probes

Fluorescent and colorimetric probes based on 4,6-dichloro-2,1,3-benzoxadiazole can be designed by coupling the benzoxadiazole unit, which acts as a signaling component (fluorophore or chromophore), to a receptor unit that selectively binds to the target analyte. The interaction between the receptor and the analyte induces a change in the electronic properties of the benzoxadiazole core, leading to a detectable change in its fluorescence or color.

Key design strategies include:

Photoinduced Electron Transfer (PET): A receptor with a high-energy lone pair of electrons can quench the fluorescence of the benzoxadiazole unit through PET. Upon binding to an analyte, the lone pair is engaged, inhibiting PET and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): The benzoxadiazole unit can act as an electron acceptor in a donor-π-acceptor (D-π-A) system. frontiersin.org Binding of an analyte to the donor or acceptor part can modulate the ICT process, resulting in a shift in the absorption or emission wavelength.

Förster Resonance Energy Transfer (FRET): A 4,6-dichloro-2,1,3-benzoxadiazole-based fluorophore can be paired with another dye. The binding of an analyte can alter the distance or orientation between the two dyes, modulating the FRET efficiency and leading to a ratiometric fluorescent response.

The chlorine atoms on the benzoxadiazole ring can be used to fine-tune the electronic properties of the fluorophore and can also serve as synthetic handles for attaching the receptor unit.

Selective Detection of Metal Ions, Anions, and Small Molecules

The rational design of receptor units allows for the selective detection of a wide range of analytes.

Metal Ion Detection: By incorporating a chelating unit such as a crown ether, aza-crown ether, or a polyamine chain, sensors based on 4,6-dichloro-2,1,3-benzoxadiazole can be developed for the selective detection of metal ions like Pb(II), Cu(II), or Ni(II). nih.govnih.gov The binding of the metal ion to the chelator would perturb the electronic structure of the benzoxadiazole, leading to a signaling event.

Anion Detection: Receptors containing hydrogen bond donors, such as ureas, thioureas, or amides, can be integrated with the 4,6-dichloro-2,1,3-benzoxadiazole scaffold to create anion-selective sensors. The binding of anions like fluoride, acetate, or phosphate (B84403) through hydrogen bonding would alter the photophysical properties of the sensor.

Small Molecule Detection: The principles of molecular recognition can be extended to the detection of neutral small molecules. For instance, by creating a specific binding cavity, sensors for biologically relevant molecules could be designed. The electron-deficient nature of the 4,6-dichloro-2,1,3-benzoxadiazole core makes it particularly suitable for interacting with electron-rich small molecules.

Table 2: Design Strategies for Chemosensors Based on 4,6-Dichloro-2,1,3-benzoxadiazole

Analyte TypeReceptor Unit ExampleSensing MechanismPotential Application
Metal IonsAza-crown etherChelation-induced fluorescence changeEnvironmental monitoring, bio-imaging
AnionsUrea/ThioureaHydrogen bonding-induced colorimetric/fluorescent changeClinical diagnostics, process control
Small MoleculesCyclodextrin cavityHost-guest interaction leading to fluorescence modulationDrug delivery monitoring, biological sensing

Structure Property Relationship Investigations Pertaining to 4,6 Dichloro 2,1,3 Benzoxadiazole and Its Analogs

Impact of Halogen Substitution (Position and Nature) on Electronic and Photophysical Behavior

The introduction of halogen atoms into the 2,1,3-benzoxadiazole framework is a key strategy for tuning its electronic and photophysical properties. The position and nature of the halogen substituents significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption and emission characteristics.

For instance, in related benzoxadiazole and benzothiadiazole systems, halogenation generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the electron-withdrawing nature of halogens, which can lower the energy of the LUMO. The extent of this shift is dependent on the type of halogen, with the effect typically increasing down the group (F < Cl < Br < I).

Furthermore, computational studies on related halogenated heterocyclic systems have shown that the position of the halogen substituent is crucial. nih.gov In the case of 4,6-dichloro-2,1,3-benzoxadiazole, the chlorine atoms are situated on the benzene (B151609) ring, and their electron-withdrawing effects would be expected to influence the intramolecular charge transfer (ICT) character of the molecule, a common feature in many benzoxadiazole-based fluorophores. frontiersin.orgnih.gov The specific 4,6-substitution pattern would result in a distinct electronic distribution compared to other isomers, such as the 4,7- or 5,6-dichloro derivatives, leading to unique photophysical signatures.

Influence of Peripheral Substituents on Molecular Conformation and Intermolecular Interactions

The conformation of the 2,1,3-benzoxadiazole core and the nature of intermolecular interactions are significantly influenced by the peripheral substituents. In the case of 4,6-dichloro-2,1,3-benzoxadiazole, the chlorine atoms play a dual role. Electronically, they modulate the electron density of the aromatic system. Sterically, they influence how the molecules pack in the solid state.

Research on other halogenated aromatic compounds has demonstrated the importance of halogen bonding (a non-covalent interaction between a halogen atom and a Lewis base) in directing crystal packing. nih.gov Halogen-halogen interactions, specifically Cl···Cl contacts, are also a significant factor in the solid-state architecture of chlorinated organic molecules. The relative orientation of the molecules in the crystal lattice will be a balance between these halogen-based interactions, π-π stacking of the aromatic cores, and other weaker van der Waals forces.

A study on 4,6-dichloro-5-nitrobenzofuroxan, a structurally similar compound, revealed that the chlorine atoms influence the torsional angle of the adjacent nitro group. nih.gov This highlights how substituents can induce specific conformational preferences. While 4,6-dichloro-2,1,3-benzoxadiazole lacks a nitro group, the principle that peripheral groups dictate the fine details of molecular geometry and, consequently, intermolecular packing remains valid.

The introduction of other functional groups to the 4,6-dichloro-2,1,3-benzoxadiazole core would further modify these interactions. For example, attaching donor groups could lead to push-pull systems with strong ICT character, influencing their photophysical properties. The interplay between the fixed chlorine atoms and variable peripheral substituents would allow for a high degree of control over the resulting material's properties.

Correlation between Molecular Structure, Crystal Packing, and Bulk Material Performance

The performance of a material in a solid-state device is intrinsically linked to its molecular structure and how the molecules are arranged in the crystal lattice. For organic electronic materials, efficient charge transport is often associated with close π-π stacking distances and significant intermolecular electronic coupling.

While the crystal structure of 4,6-dichloro-2,1,3-benzoxadiazole is not documented in the searched literature, we can infer potential packing motifs from related systems. The presence of two chlorine atoms would likely lead to significant halogen-based intermolecular interactions, which could either promote or hinder favorable π-π stacking, depending on the specific crystal polymorph formed. nih.gov

Future Research Directions and Unaddressed Challenges in 4,6 Dichloro 2,1,3 Benzoxadiazole Chemistry

Exploration of Novel Reactivity Patterns and Synthetic Pathways

While the chlorine atoms of 4,6-dichloro-2,1,3-benzoxadiazole are known to undergo nucleophilic substitution reactions, a vast landscape of its chemical reactivity remains uncharted. Future investigations should focus on developing novel synthetic methodologies to introduce a wider array of functional groups onto the benzoxadiazole core. This includes exploring transition-metal-catalyzed cross-coupling reactions beyond the standard, such as C-H activation, to enable more direct and efficient synthetic routes.

Furthermore, the reactivity of the benzoxadiazole ring itself warrants deeper investigation. Exploring reactions that modify the heterocyclic core could lead to materials with fundamentally new electronic and photophysical properties. The development of "click" chemistry approaches tailored for this scaffold would also be a significant advancement, enabling the rapid and efficient construction of complex molecular architectures.

A key challenge lies in achieving regioselective functionalization, particularly when introducing different substituents at the 4- and 6-positions. The development of sophisticated synthetic strategies, potentially involving novel protecting groups or directing groups, will be crucial for accessing a wider diversity of precisely tailored molecules.

Integration into Multi-component and Hybrid Functional Materials

The electron-accepting nature of the 4,6-dichloro-2,1,3-benzoxadiazole unit makes it an ideal component for creating donor-acceptor systems. Future research will increasingly focus on integrating this moiety into multi-component materials, such as copolymers and supramolecular assemblies, to create materials with emergent properties. For instance, the synthesis of random copolymers containing benzoxadiazole units could lead to materials with tunable electronic and optical properties for applications in organic solar cells. researchgate.net

Hybrid materials, which combine the benzoxadiazole core with inorganic components like quantum dots or metal nanoparticles, represent another exciting frontier. These materials could exhibit unique photophysical behaviors, such as enhanced charge separation or triplet harvesting, which are highly desirable for optoelectronic applications. The synergy between the organic and inorganic components could lead to advancements in areas like photocatalysis and bioimaging.

A significant challenge in this area is controlling the morphology and interfacial interactions within these multi-component and hybrid systems. The performance of devices based on these materials is often dictated by their solid-state packing and the alignment of energy levels at the interfaces. Therefore, future work must focus on developing strategies to control these parameters through molecular design and processing techniques.

Advanced Device Architectures Utilizing Benzoxadiazole Scaffolds

The unique electronic properties of 4,6-dichloro-2,1,3-benzoxadiazole derivatives make them promising candidates for a variety of electronic devices. While their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) has been explored, there is considerable room for innovation in device architecture.

Future research should explore the use of these materials in more advanced device concepts, such as flexible and transparent electronics, wearable sensors, and neuromorphic computing systems. For example, the development of benzoxadiazole-based sensors could be tailored for the detection of specific analytes by functionalizing the core with appropriate recognition units.

A major hurdle to overcome is the optimization of device performance and stability. This will require a multi-pronged approach that includes the design of new materials with improved charge transport properties, the engineering of device interfaces to minimize charge trapping, and the development of encapsulation techniques to protect the devices from environmental degradation. The use of conventional device architectures like ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al has shown promise for benzoxadiazole-containing polymers. researchgate.net

Theoretical Advancements in Predicting Material Performance from Molecular Structure

Computational modeling is an indispensable tool in the design of new materials. In the context of 4,6-dichloro-2,1,3-benzoxadiazole chemistry, theoretical advancements are crucial for accelerating the discovery of high-performance materials. Future research in this area should focus on developing more accurate and efficient computational methods for predicting the electronic, optical, and charge-transport properties of benzoxadiazole-based materials.

Density functional theory (DFT) has been instrumental in understanding the electronic structure and optical properties of these compounds. frontiersin.orgresearchgate.net Future theoretical work should aim to improve the accuracy of DFT calculations for predicting key parameters like HOMO/LUMO energy levels and charge carrier mobilities. The development of multi-scale modeling approaches that can bridge the gap between molecular properties and device performance will also be critical.

Q & A

Q. What are the standard synthetic protocols for 4,6-dichloro-2,1,3-benzoxadiazole?

The synthesis typically involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by 4-hour reflux and solvent evaporation under reduced pressure. The crude product is purified via filtration or column chromatography using solvents like ethyl acetate/hexane mixtures . Optimization may require adjusting stoichiometry or reaction time to improve yield.

Q. How can researchers confirm the purity and structural integrity of 4,6-dichloro-2,1,3-benzoxadiazole derivatives?

Key methods include:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 109–111°C for benzoxadiazole analogs) .
  • X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., planar isoxazole rings with dihedral angles ~70° between substituents) .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and absence of impurities .

Q. What safety protocols are critical when handling 4,6-dichloro-2,1,3-benzoxadiazole in the lab?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, bromo) influence the reactivity of 4,6-dichloro-2,1,3-benzoxadiazole?

Nitro groups at the 4- or 6-position increase electrophilicity, facilitating nucleophilic aromatic substitution. Bromo substituents enhance steric hindrance, slowing reactions at adjacent positions. Computational studies (e.g., DFT) predict activation barriers, while experimental kinetics (e.g., UV-Vis monitoring) validate substituent effects .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. XRD bond lengths)?

  • Cross-Validation : Combine XRD (for solid-state conformation) with solution-state NMR to identify tautomerism or polymorphism.
  • Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers or equilibrium states .

Q. What computational strategies predict the physicochemical properties of 4,6-dichloro-2,1,3-benzoxadiazole derivatives?

  • ACD/Labs Percepta : Estimate logP, pKa, and solubility using QSAR models.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to guide experimental design .

Q. How can structural analogs be designed to enhance biological activity (e.g., enzyme inhibition)?

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl groups to improve lipophilicity and target binding.
  • Hydrazide Functionalization : Attach amino acid hydrazides at the 4-position to modulate pharmacokinetics, as seen in antidiabetic studies .

Q. What strategies address poor solubility in aqueous media during biological assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
  • Derivatization : Introduce polar groups (e.g., carboxylates) via Pd-catalyzed coupling reactions .

Q. How can reaction conditions be optimized for high-yield synthesis of complex derivatives?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 4 hours to 30 minutes) .

Q. What mechanistic insights can be gained from kinetic studies of halogen displacement reactions?

  • Isotopic Labeling : Track 18O^{18}O-incorporation in hydrolysis products via mass spectrometry.
  • Arrhenius Plots : Determine activation energy for nucleophilic substitution to compare leaving group efficacy (Cl vs. Br) .

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